molecular formula C7H9NO2S B14542019 [2-(Aminomethyl)thiophen-3-yl]acetic acid CAS No. 62220-81-9

[2-(Aminomethyl)thiophen-3-yl]acetic acid

Cat. No.: B14542019
CAS No.: 62220-81-9
M. Wt: 171.22 g/mol
InChI Key: KBMWGBFVRKCFFJ-UHFFFAOYSA-N
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Description

3-Thiopheneacetic acid, 2-(aminomethyl)- is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of an acetic acid group and an aminomethyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiopheneacetic acid, 2-(aminomethyl)- can be achieved through several methods. One common approach involves the reaction of thiophene-3-acetic acid with formaldehyde and ammonia under controlled conditions. The reaction typically proceeds as follows:

    Starting Materials: Thiophene-3-acetic acid, formaldehyde, and ammonia.

    Reaction Conditions: The reaction is carried out in an aqueous medium at a temperature of around 60-80°C.

    Procedure: Thiophene-3-acetic acid is dissolved in water, and formaldehyde and ammonia are added to the solution. The mixture is heated and stirred for several hours until the reaction is complete.

    Product Isolation: The product is isolated by filtration, followed by recrystallization from a suitable solvent to obtain pure 3-Thiopheneacetic acid, 2-(aminomethyl)-.

Industrial Production Methods

Industrial production of 3-Thiopheneacetic acid, 2-(aminomethyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Thiopheneacetic acid, 2-(aminomethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-Thiopheneacetic acid, 2-(aminomethyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of advanced materials, such as conducting polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-Thiopheneacetic acid, 2-(aminomethyl)- depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-3-acetic acid: Lacks the aminomethyl group.

    2-Thiophenecarboxylic acid: Has a carboxylic acid group at the 2-position instead of the 3-position.

    3-Thiophenecarboxylic acid: Similar structure but lacks the aminomethyl group.

Uniqueness

3-Thiopheneacetic acid, 2-(aminomethyl)- is unique due to the presence of both the acetic acid and aminomethyl groups on the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.

Properties

CAS No.

62220-81-9

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

IUPAC Name

2-[2-(aminomethyl)thiophen-3-yl]acetic acid

InChI

InChI=1S/C7H9NO2S/c8-4-6-5(1-2-11-6)3-7(9)10/h1-2H,3-4,8H2,(H,9,10)

InChI Key

KBMWGBFVRKCFFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1CC(=O)O)CN

Origin of Product

United States

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